molecular formula C20H24N2O4 B2785293 ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate CAS No. 862814-02-6

ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Cat. No. B2785293
CAS RN: 862814-02-6
M. Wt: 356.422
InChI Key: OOTUVCFJAWPGRC-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate, also known as DMIOA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMIOA belongs to the class of indole-based compounds and has been shown to possess various biological properties that make it a promising candidate for further research.

Mechanism of Action

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate has been shown to modulate various molecular targets in the body, including the inhibition of COX-2 and the activation of PPAR-γ. These molecular targets are involved in the regulation of inflammation, cell proliferation, and differentiation, which may explain the compound's therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, its limited solubility in water may pose challenges for certain experiments. Additionally, further research is needed to fully understand the compound's pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate research. One potential avenue is the development of this compound derivatives with improved pharmacological properties. Another direction is the investigation of this compound's potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential interactions with other drugs.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It possesses various biological properties that make it a promising candidate for further research. Its mechanism of action involves the modulation of molecular targets involved in inflammation, cell proliferation, and differentiation. While this compound has several advantages for lab experiments, further research is needed to fully understand its pharmacokinetics and pharmacodynamics. There are several future directions for this compound research, including the development of this compound derivatives with improved pharmacological properties and the investigation of its potential as a treatment for other diseases.

Synthesis Methods

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can be synthesized through a multi-step reaction process that involves the condensation of 2-(1,2-dimethyl-1H-indol-3-yl)acetic acid with piperidine-4-carboxylic acid followed by esterification with ethanol. The final product is obtained through the purification of the crude product using column chromatography.

Scientific Research Applications

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-4-26-20(25)14-9-11-22(12-10-14)19(24)18(23)17-13(2)21(3)16-8-6-5-7-15(16)17/h5-8,14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTUVCFJAWPGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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